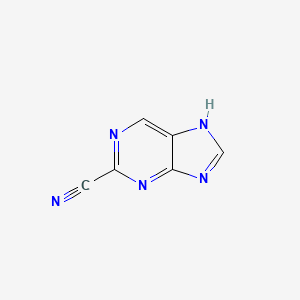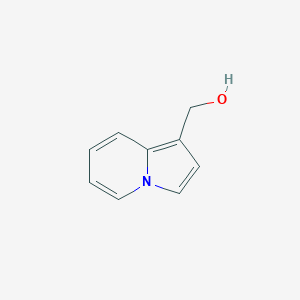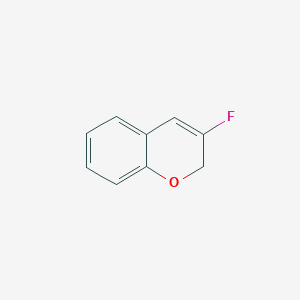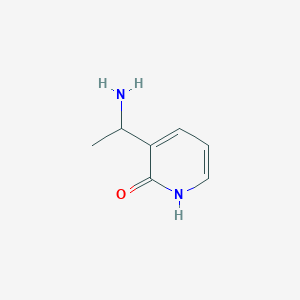
3-Methoxy-N-propyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-propyl-propionamide is an organic compound belonging to the class of amides It is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propionamide chain, with a propyl group (-C3H7) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxy-N-propyl-propionamide typically involves the reaction of 3-methoxypropionic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:
3-Methoxypropionic acid+Propylamine→this compound+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-oxo-N-propyl-propionamide.
Reduction: Formation of 3-methoxy-N-propyl-propylamine.
Substitution: Formation of various substituted propionamides, depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-propyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propionamide: The parent compound without the methoxy and propyl groups.
N-Methyl-propionamide: Similar structure but with a methyl group instead of a propyl group.
3-Methoxypropionamide: Lacks the propyl group on the nitrogen atom.
Uniqueness
3-Methoxy-N-propyl-propionamide is unique due to the presence of both the methoxy and propyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
1340551-81-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-methoxy-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
GRRXRLWKPGEZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

